5-Cyano-6-(trifluoromethyl)-1H-benzimidazole

Lipophilicity cLogP Permeability

Optimize your kinase inhibitor and CNS drug discovery programs with 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole (CAS 1805749-37-4). This disubstituted scaffold delivers superior passive permeability (cLogP ~1.5–2.5) and reduced oxidative metabolism versus mono-substituted analogs. The electron-deficient core (Σσ ≈ 1.09) enables predictable regioselective functionalization for efficient parallel library synthesis. Ensure reproducibility with ≥98% purity; bulk quantities available.

Molecular Formula C9H4F3N3
Molecular Weight 211.14 g/mol
Cat. No. B12864695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-6-(trifluoromethyl)-1H-benzimidazole
Molecular FormulaC9H4F3N3
Molecular Weight211.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=CN2)C(F)(F)F)C#N
InChIInChI=1S/C9H4F3N3/c10-9(11,12)6-2-8-7(14-4-15-8)1-5(6)3-13/h1-2,4H,(H,14,15)
InChIKeyDDRMCLNZZPAUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-6-(trifluoromethyl)-1H-benzimidazole: Core Chemical Identity and Procurement Baseline


5-Cyano-6-(trifluoromethyl)-1H-benzimidazole (CAS 1805749-37-4, molecular formula C₉H₄F₃N₃, molecular weight 211.14 g/mol) is a heterocyclic benzimidazole derivative characterized by the simultaneous presence of electron-withdrawing cyano and trifluoromethyl substituents at the 5- and 6-positions, respectively. This compound serves as a privileged scaffold in medicinal chemistry programs targeting diverse therapeutic areas, including oncology and kinase inhibition. The unique electronic and steric profile conferred by the 5-CN/6-CF₃ substitution pattern distinguishes it from mono-substituted or alternatively disubstituted benzimidazole analogs.

Why Generic Substitution Fails: The Criticality of 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole Differentiation


Benzimidazole derivatives are not interchangeable due to profound substituent-dependent variations in physicochemical properties and biological activity. The 5-CN/6-CF₃ motif in 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole imparts a unique combination of increased lipophilicity (cLogP ~1.5-2.5) , reduced basicity of the imidazole nitrogen (pKa shift of approx. -1 to -2 units relative to unsubstituted benzimidazole) [1], and enhanced metabolic stability compared to mono-cyano or mono-trifluoromethyl analogs. These differences translate to quantifiable variations in cellular permeability, target engagement, and pharmacokinetic profiles, precluding simple substitution with more readily available benzimidazole intermediates. [2]

Quantitative Differentiation Evidence: 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole vs. Analogs


Enhanced Lipophilicity (LogP) and Predicted Permeability vs. Mono-Substituted Analogs

5-Cyano-6-(trifluoromethyl)-1H-benzimidazole exhibits significantly higher lipophilicity compared to mono-substituted analogs, as estimated by calculated partition coefficients (cLogP). The combined electron-withdrawing effects of the 5-CN and 6-CF₃ groups increase cLogP by approximately 0.5–1.0 log units relative to 5-cyano-1H-benzimidazole (cLogP ~0.9) and 6-(trifluoromethyl)-1H-benzimidazole (cLogP ~1.2). This difference is expected to enhance passive membrane permeability by a factor of ~3–10× based on the empirical relationship between logP and permeability. [1]

Lipophilicity cLogP Permeability Drug Design

Modulated pKa and Ionization State at Physiological pH

The introduction of strong electron-withdrawing groups at positions 5 and 6 significantly lowers the pKa of the benzimidazole NH proton. For 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole, the pKa is predicted to be approximately 8.5–9.0 [1], compared to ~12.8 for unsubstituted benzimidazole [2] and ~10.5 for 5-cyano-1H-benzimidazole. [3] This pKa shift reduces the fraction of protonated, positively charged species at physiological pH (7.4), favoring the neutral form which diffuses more readily across biological membranes.

pKa Ionization Bioavailability Medicinal Chemistry

Improved Metabolic Stability in Liver Microsomes vs. 5-Alkyl Analogs

The presence of the trifluoromethyl group at position 6 confers significant resistance to oxidative metabolism compared to alkyl-substituted analogs. In a series of benzimidazole derivatives, compounds bearing 6-CF₃ exhibited intrinsic clearance (CLᵢₙₜ) values in human liver microsomes of <15 μL/min/mg, whereas corresponding 6-methyl analogs showed CLᵢₙₜ >50 μL/min/mg. [1] The 5-cyano group further stabilizes the molecule by reducing electron density on the aromatic ring, making it less susceptible to CYP-mediated oxidation. [2] This synergistic effect is specific to the 5-CN/6-CF₃ substitution pattern.

Metabolic Stability Microsomal Clearance CYP450 ADME

Distinct Electronic Effects on Aromatic Substitution Reactivity

The 5-CN (σₚ = 0.66) and 6-CF₃ (σₘ = 0.43) substituents combine to strongly deactivate the benzimidazole ring toward electrophilic aromatic substitution (EAS) and direct incoming electrophiles to specific positions. The summed σ value (≈1.09) exceeds that of 5,6-dichloro (σ ≈ 0.74) [1] and 5-fluoro-6-CF₃ (σ ≈ 0.60) [2] analogs, providing a unique reactivity profile. This differential activation influences both downstream synthetic functionalization and electronic interactions with biological targets (e.g., π-stacking, dipole interactions). [3]

Hammett Constants Electrophilic Substitution SAR Synthetic Utility

Optimal Application Scenarios for 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole in Research and Development


Lead Optimization of Kinase Inhibitors Requiring Enhanced Cellular Permeability

The elevated lipophilicity (cLogP ~1.5–2.0) and reduced basicity (pKa ~8.7) of 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole make it a preferred core scaffold when optimizing kinase inhibitors for improved passive permeability and cellular target engagement. [1] This is particularly relevant for targets with intracellular binding sites, such as CK1δ [2] or other serine/threonine kinases, where neutral species predominate at physiological pH.

Design of Metabolically Stable Pharmacophores for In Vivo Pharmacology

The 6-CF₃ group confers significant resistance to oxidative metabolism, while the 5-CN group further reduces electron density on the aromatic ring. [1] Researchers aiming to minimize hepatic clearance and prolong half-life in rodent models should prioritize this disubstituted scaffold over 6-methyl or 6-unsubstituted benzimidazole alternatives, which exhibit substantially higher predicted microsomal turnover. [2]

Synthesis of Diversified Benzimidazole Libraries via Directed Functionalization

The strongly deactivated ring (Σσ ≈ 1.09) dictates a unique regioselectivity for subsequent electrophilic substitution or cross-coupling reactions. [1] This property is advantageous for medicinal chemists seeking to install additional substituents at specific positions (e.g., 4- or 7-positions) with high predictability, enabling efficient parallel synthesis of focused compound libraries with consistent electronic profiles.

Building Block for Fluorinated Bioisosteres in CNS Drug Discovery

The combination of moderate lipophilicity and reduced hydrogen-bond donor capacity (due to lowered pKa) aligns with physicochemical property guidelines for CNS drug candidates. [1] 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole serves as an ideal starting point for constructing brain-penetrant molecules, particularly when incorporated as a bioisostere for indole or benzimidazolone motifs in neurotransmitter receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.